(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 144163-52-0
VCID: VC21183180
InChI: InChI=1S/C6H5NO2S/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+
SMILES: C1=CSC(=N1)C=CC(=O)O
Molecular Formula: C6H5NO2S
Molecular Weight: 155.18 g/mol

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

CAS No.: 144163-52-0

Cat. No.: VC21183180

Molecular Formula: C6H5NO2S

Molecular Weight: 155.18 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid - 144163-52-0

Specification

CAS No. 144163-52-0
Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
IUPAC Name (E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Standard InChI InChI=1S/C6H5NO2S/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+
Standard InChI Key PIWFCOHMNRSNNY-OWOJBTEDSA-N
Isomeric SMILES C1=CSC(=N1)/C=C/C(=O)O
SMILES C1=CSC(=N1)C=CC(=O)O
Canonical SMILES C1=CSC(=N1)C=CC(=O)O

Introduction

Chemical Identity and Nomenclature

(2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid (CAS Number: 144163-52-0) belongs to the thiazole family of heterocyclic compounds. The nomenclature designates the specific structural configuration, with "2E" indicating the trans arrangement of the double bond in the propenoic acid chain. Several synonyms exist for this compound, including:

  • 2-thiazoleacrylic acid

  • 3t-thiazol-2-yl-acrylic acid

  • 3t-Thiazol-2-yl-acrylsaeure

  • (E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Physicochemical Properties

The compound exhibits distinctive physicochemical characteristics that influence its behavior in various chemical environments. Table 1 summarizes these key properties:

Table 1: Physicochemical Properties of (2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid

PropertyValue
Molecular FormulaC₆H₅NO₂S
Molecular Weight155.17400 g/mol
Exact Mass155.00400 Da
CAS Number144163-52-0
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available
LogP1.24090
Polar Surface Area (PSA)78.43000 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound possesses a moderate LogP value of 1.24090, indicating a balance between hydrophilic and lipophilic properties that may benefit drug-like characteristics. The relatively high polar surface area (78.43 Ų) suggests potential hydrogen-bonding capabilities important for biological interactions .

Structural Characteristics

The molecular structure of (2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid features a five-membered heterocyclic thiazole ring containing both sulfur and nitrogen atoms. This ring is connected to a propenoic acid moiety through a carbon-carbon double bond with a trans (E) configuration.

The thiazole ring contributes significant electronic characteristics to the compound. The electron-withdrawing nature of the thiazole group stabilizes negative charges during reactions, enhancing the compound's reactivity profile. The conjugated system formed by the thiazole ring and the propenoic acid chain creates an extended π-electron system that influences both its chemical and biological properties.

Synthesis Methodologies

The synthesis of (2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid can be achieved through various methods, primarily involving reactions between thiazole derivatives and acrylic acid derivatives.

Common Synthetic Routes

A general synthetic pathway typically involves nucleophilic addition followed by dehydration to yield the desired product. The reaction often requires specific conditions to ensure the formation of the trans isomer (E configuration) rather than the cis isomer.

By analogy with related thiazole derivatives, a potential synthetic route might involve:

  • Preparation of thiazole-2-carbaldehyde from appropriate precursors

  • Knoevenagel condensation with malonic acid in the presence of a base catalyst such as piperidine

  • Decarboxylation to yield the final propenoic acid derivative with E-configuration

Similar synthetic approaches have been documented for structurally related compounds, such as (2E)-3-(Thiophen-3-yl)prop-2-enoic acid, which was prepared using malonic acid and piperidine in pyridine as the solvent system .

Chemical Reactivity

The reactivity of (2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid is primarily dictated by its functional groups, particularly the carboxylic acid and the thiazole ring, as well as the conjugated system connecting them.

Carboxylic Acid Functionality

The carboxylic acid group can participate in typical reactions associated with this functionality, including:

  • Esterification reactions to form esters

  • Amidation reactions to form amides

  • Salt formation with bases

  • Reduction to form alcohols

Thiazole Ring Reactivity

The thiazole ring contributes to the compound's reactivity through:

  • Nucleophilic substitution reactions, particularly at the C-4 and C-5 positions

  • Coordination with metal ions through the nitrogen atom

  • Participation in conjugate addition reactions

Conjugated System

The α,β-unsaturated carboxylic acid system can undergo:

  • Michael addition reactions at the β-carbon

  • Diels-Alder reactions as a dienophile

  • Reduction of the double bond to form saturated derivatives

Comparison with Structural Analogs

Understanding the relationship between (2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid and its structural analogs provides valuable insights into structure-activity relationships and potential applications.

Table 2: Comparison of (2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid with Structural Analogs

CompoundCAS NumberMolecular WeightKey Structural Differences
(2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid144163-52-0155.17 g/molReference compound
3-(1,3-Thiazol-4-yl)prop-2-enoic acid133047-17-3155.17 g/molThiazole attachment at 4-position instead of 2-position
(2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid201142-75-8169.2 g/molAdditional methyl group at 2-position and thiazole attachment at 4-position
(2E)-3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid1613051-28-7HigherAddition of 4-fluorophenyl group at 2-position of thiazole and attachment at 4-position
(2E)-3-(1,2-thiazol-3-yl)prop-2-enoic acidNot specified155.18 g/molDifferent thiazole isomer (1,2-thiazole vs 1,3-thiazole)

These structural variations can significantly impact properties such as solubility, metabolic stability, and biological activity. For instance, the position of attachment to the thiazole ring (2-position versus 4-position) affects the electronic distribution and consequently the reactivity and biological interactions of these compounds .

Research Applications in Medicinal Chemistry

Recent research indicates that thiazole-containing compounds similar to (2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid have been investigated for potential applications in medicinal chemistry, particularly in the development of treatments for neurodegenerative disorders.

Structure-Activity Relationships

The acrylic acid moiety (propenoic acid) present in (2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid may contribute to biological activity through:

  • Metal chelation properties, potentially important for diseases involving metal dyshomeostasis

  • Michael acceptor characteristics, allowing covalent interaction with biological nucleophiles

  • Hydrogen bonding capabilities through the carboxylic acid group

Industrial and Synthetic Applications

Beyond medicinal chemistry, (2E)-3-(1,3-Thiazol-2-yl)prop-2-enoic acid holds potential in various industrial and synthetic applications.

Chemical Intermediate

The compound can serve as a versatile intermediate in the synthesis of:

  • Various esters and amides through carboxylic acid functionalization

  • Reduced derivatives through selective reduction of either the double bond or the carboxylic acid

  • Complex heterocyclic systems through cycloaddition reactions

  • Metal complexes through coordination with various metal ions

Material Science Applications

Similar thiazole-containing compounds have been investigated for applications in material science, including:

  • Fluorescent materials and probes

  • Coordination polymers

  • Photoactive materials

  • Conductive materials

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